molecular formula C12H9NO2 B13989372 3-(4-Pyridinyloxy)benzaldehyde CAS No. 467462-82-4

3-(4-Pyridinyloxy)benzaldehyde

Cat. No.: B13989372
CAS No.: 467462-82-4
M. Wt: 199.20 g/mol
InChI Key: WNMYKQKINIVSLQ-UHFFFAOYSA-N
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Description

3-(4-Pyridinyloxy)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a pyridinyloxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Pyridinyloxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 4-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Pyridinyloxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyridinyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: 3-(4-Pyridinyloxy)benzoic acid.

    Reduction: 3-(4-Pyridinyloxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Pyridinyloxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design and development.

    Industry: Utilized in the development of materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 3-(4-Pyridinyloxy)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Pyridyloxy)benzaldehyde: Similar structure but with the pyridinyloxy group at the meta position.

    4-(4-Pyridyloxy)benzaldehyde: Similar structure but with the pyridinyloxy group at the para position.

Uniqueness

3-(4-Pyridinyloxy)benzaldehyde is unique due to the specific positioning of the pyridinyloxy group, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its isomers.

Properties

CAS No.

467462-82-4

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

3-pyridin-4-yloxybenzaldehyde

InChI

InChI=1S/C12H9NO2/c14-9-10-2-1-3-12(8-10)15-11-4-6-13-7-5-11/h1-9H

InChI Key

WNMYKQKINIVSLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=NC=C2)C=O

Origin of Product

United States

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